molecular formula C19H22F2N2O2 B6941917 N-[1-[1-(2,4-difluorophenyl)cyclopentanecarbonyl]azetidin-3-yl]cyclopropanecarboxamide

N-[1-[1-(2,4-difluorophenyl)cyclopentanecarbonyl]azetidin-3-yl]cyclopropanecarboxamide

Cat. No.: B6941917
M. Wt: 348.4 g/mol
InChI Key: JNNFZOAJMUJHEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-[1-(2,4-difluorophenyl)cyclopentanecarbonyl]azetidin-3-yl]cyclopropanecarboxamide is a complex organic compound characterized by its unique structure, which includes a difluorophenyl group, a cyclopentanecarbonyl group, an azetidinyl group, and a cyclopropanecarboxamide group

Properties

IUPAC Name

N-[1-[1-(2,4-difluorophenyl)cyclopentanecarbonyl]azetidin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N2O2/c20-13-5-6-15(16(21)9-13)19(7-1-2-8-19)18(25)23-10-14(11-23)22-17(24)12-3-4-12/h5-6,9,12,14H,1-4,7-8,10-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNFZOAJMUJHEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=C(C=C(C=C2)F)F)C(=O)N3CC(C3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[1-(2,4-difluorophenyl)cyclopentanecarbonyl]azetidin-3-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 2,4-difluorophenylcyclopentanecarbonyl chloride: This intermediate is synthesized by reacting 2,4-difluorophenylacetic acid with thionyl chloride under reflux conditions.

    Formation of azetidin-3-ylamine: This intermediate is prepared by the reaction of azetidine with ammonia in the presence of a suitable catalyst.

    Coupling reaction: The final step involves the coupling of 2,4-difluorophenylcyclopentanecarbonyl chloride with azetidin-3-ylamine in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-[1-[1-(2,4-difluorophenyl)cyclopentanecarbonyl]azetidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-[1-(2,4-difluorophenyl)cyclopentanecarbonyl]azetidin-3-yl]cyclopropanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-[1-(2,4-difluorophenyl)cyclopentanecarbonyl]azetidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-2-fluorobenzamide: Shares the difluorophenyl group but differs in the rest of the structure.

    2,4-difluorophenyl-1,3-bis(1H-1,2,4-triazol-1-yl)ethanone: Contains the difluorophenyl group and triazole rings.

Uniqueness

N-[1-[1-(2,4-difluorophenyl)cyclopentanecarbonyl]azetidin-3-yl]cyclopropanecarboxamide is unique due to its combination of structural features, which confer specific chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for various research applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.